molecular formula C26H34N2O6 B2837263 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one CAS No. 1223269-16-6

4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one

Cat. No.: B2837263
CAS No.: 1223269-16-6
M. Wt: 470.566
InChI Key: DILCZNGUEDBUDG-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its complex structure, which includes multiple methoxy groups, a phenoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors for precise control of reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for new therapeutic agents.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazetidin-2-one: A simpler azetidinone with a phenyl group.

    3-Phenoxy-4-methoxyphenylazetidin-2-one: Similar structure but lacks the morpholine ring.

    1-(2-Methyl-2-morpholinopropyl)azetidin-2-one: Contains the morpholine ring but lacks the aromatic substitutions.

Uniqueness

4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one is unique due to its combination of multiple methoxy groups, a phenoxy group, and a morpholine ring

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-(2-methyl-2-morpholin-4-ylpropyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O6/c1-26(2,27-9-11-33-12-10-27)17-28-23(18-13-21(31-4)16-22(14-18)32-5)24(25(28)29)34-20-8-6-7-19(15-20)30-3/h6-8,13-16,23-24H,9-12,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILCZNGUEDBUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC(=CC(=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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